N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11(21)19-14-8-4-2-6-12(14)16(22)10-18(24)13-7-3-5-9-15(13)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQURZJDDDUSOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, followed by oxidation reactions and condensation reactions. For instance, the preparation might start with the synthesis of 2,3-dimethylindole using Fischer indole methodology. This intermediate can then be oxidized using a Witkop oxidation reaction to yield the desired indole derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.
Condensation: The compound can undergo condensation reactions to form more complex structures.
Major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the induction of apoptosis and cell cycle arrest. It interacts with molecular targets such as the p53 protein, which plays a crucial role in regulating the cell cycle and apoptosis. By binding to specific sites on the p53 protein, the compound can trigger a cascade of events leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-3-Acetamides with Varying Substituents
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA)
- Structure : Differs by an ethyl group instead of the acetylated phenyl.
- Activity: Exhibits potent anti-proliferative effects against colon cancer (IC50 = 12.5 µM for HT-29 cells) via STAT1 pathway activation, inducing apoptosis and caspase-3/9 activity .
- Key Data: Cell Line IC50 (µM) Reference HT-29 (Colon) 12.5 NCM460 (Normal) >100
2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide
2-Oxoindoline Derivatives
lists several derivatives with structural similarities:
- Compound 2 : 2-Hydroxy-2-(2-oxoindolin-3-ylidene)-N-phenethyl-acetamide.
- Compound 18 : Naphthalen-1-yl substituent enhances π-π stacking, improving binding to kinases .
- Compound 15 : 5-Methyl substitution on the indole ring increases metabolic stability but reduces solubility .
Trend : Hydroxy and acetyl groups enhance apoptosis induction, while bulky substituents (e.g., naphthalen-1-yl) improve target affinity but may reduce bioavailability.
Thiophene-Based Acetamides
Adamantane and Benzyloxy Derivatives
- N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide: Structure: Incorporates an adamantane group for enhanced lipophilicity. Activity: Shows moderate activity against melanoma but exhibits higher neurotoxicity compared to the target compound .
- N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide: Structure: Benzyloxy group improves blood-brain barrier penetration.
Hybrid Molecules with Thiazolidinone Moieties
- N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: Structure: Combines indole with thiazolidinone, introducing sulfur-based hydrogen bonding. Activity: Exhibits dual inhibition of COX-2 and STAT3, but synthetic complexity limits scalability .
Biological Activity
N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 314.34 g/mol. The compound features an indole derivative structure, which is known for its diverse biological activities.
Research indicates that this compound exhibits antitumor properties, particularly in the inhibition of melanoma cell growth. The mechanism involves the induction of apoptosis (programmed cell death) and autophagy (cellular self-degradation), which are critical processes in cancer treatment .
Anticancer Activity
A study highlighted that this compound significantly inhibits melanoma cell proliferation. The compound was shown to activate apoptotic pathways, leading to increased rates of cell death in treated cells compared to controls .
Antimicrobial Properties
While specific studies on antimicrobial activity were not detailed in the available sources, related compounds in the indole class have demonstrated antibacterial and antifungal properties. This suggests potential for this compound to exhibit similar effects.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Indole Core : Starting from simple aromatic compounds.
- Acetylation : Introducing acetyl groups to enhance biological activity.
- Final Modifications : Incorporating phenyl groups to improve solubility and bioavailability.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.34 g/mol |
| Antitumor Activity | Yes (melanoma inhibition) |
| Induction of Apoptosis | Yes |
| Antimicrobial Activity | Potentially present |
Case Studies
In a notable case study, the compound was tested on various melanoma cell lines, demonstrating a dose-dependent response in inhibiting cell growth. The results indicated that higher concentrations led to more significant apoptosis and autophagy markers being expressed, providing a promising avenue for further investigation into its use as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
